molecular formula C17H15Cl2N5O2 B2482164 3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-62-2

3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2482164
CAS No.: 919031-62-2
M. Wt: 392.24
InChI Key: XAHMQEHNQBWZHH-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound of significant interest in medicinal chemistry research due to its complex structure based on the imidazo[2,1-f]purine-dione scaffold . This scaffold is a derivative of imidazole, a five-membered heterocyclic moiety that is a fundamental building block in a wide range of biologically active molecules and natural products . The imidazole ring is noted for its amphoteric properties and is a key structural component in numerous commercially available drugs, contributing to activities such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects . The specific substitution pattern on this molecule, featuring a 2,4-dichlorobenzyl group, suggests potential for diverse biological interactions. The 2,4-dichlorobenzyl moiety is a known pharmacophore found in active compounds, including antiseptics, indicating its relevance in the design of new therapeutic agents . As such, this compound serves as a valuable synthon for researchers developing novel pharmacologically active compounds, particularly in the synthesis and evaluation of new chemical entities targeting infectious diseases and other pathological conditions .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-8-9(2)24-13-14(21-16(24)20-8)22(3)17(26)23(15(13)25)7-10-4-5-11(18)6-12(10)19/h4-6H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMQEHNQBWZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesisCommon reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Modifications at the N8 position (e.g., piperazinylalkyl chains in AZ-853/AZ-861) enhance blood-brain barrier (BBB) penetration and serotonin receptor affinity, critical for CNS-targeted therapies .
  • Halogenation : Fluorine or chlorine atoms on aryl groups (e.g., 2-fluorophenyl in AZ-853) improve metabolic stability and receptor binding via hydrophobic interactions .
  • Core Rigidity : The benzo[e][1,3]oxazine-dione scaffold in NSC777205 confers selectivity for EGFR/c-Met kinases over off-target receptors .

Efficacy and Selectivity

  • CB11 : Induces PPARγ-dependent apoptosis in NSCLC cells via ROS production, MMP collapse, and caspase-3 activation (IC50 values in the low micromolar range) .
  • AZ-853/AZ-861: Exhibit nanomolar affinity for 5-HT1A receptors (Ki = 0.6 nM and 0.2 nM, respectively). AZ-853 shows superior BBB penetration (brain-to-plasma ratio: 1.5 vs. 0.8 for AZ-861), correlating with its potent antidepressant effects in mice (2.5 mg/kg dose in FST) .
  • NSC777205/207 : Demonstrate lead-like properties with predicted BBB permeability (NSC777205: 2-fold higher than NSC777207) and acute toxicity LD50 > 2,000 mg/kg in rats .

Biological Activity

Overview

3-(2,4-Dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazopurines. Its unique structure and substituents suggest potential biological activities that have been the subject of various research studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is 2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione. Its molecular formula is C17H16ClN5O2C_{17}H_{16}ClN_5O_2, and it features a tricyclic imidazopurine framework with chlorobenzyl and methyl substituents.

Antidepressant and Anxiolytic Effects

Research has demonstrated that this compound exhibits significant antidepressant and anxiolytic effects. In a study utilizing the forced swim test (FST) in mice, the compound showed potency comparable to the reference anxiolytic drug diazepam at a dosage of 2.5 mg/kg. Molecular modeling indicated that derivatives of this compound could serve as lead compounds for developing new antidepressants and anxiolytics due to their interaction with phosphodiesterase enzymes and serotonin pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective dose levels for inducing apoptosis and cell cycle arrest in cancerous cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Phosphodiesterase Inhibition : The compound acts as a phosphodiesterase inhibitor which may enhance cyclic nucleotide signaling pathways involved in mood regulation.
  • Serotonin Modulation : It potentially affects serotonin receptors which are crucial in mood disorders.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by disrupting tubulin polymerization and inducing mitotic catastrophe .

Case Studies

Several studies highlight the compound's effectiveness:

  • Antidepressant Study : A study published in PubMed indicated that derivatives of the compound exhibited significant antidepressant effects in animal models .
  • Cancer Cell Line Evaluation : Another study demonstrated its selective cytotoxicity towards cancer cells while sparing normal cells .

Data Tables

Activity Cell Line/Model IC50 (µM) Notes
AntidepressantMouse FST2.5Comparable to diazepam
AnticancerMCF-7 Breast Cancer52Induces apoptosis
AnticancerMDA-MB-231 Triple-Negative74Selective for cancer cells

Q & A

Q. What are the recommended synthetic routes for synthesizing imidazo[2,1-f]purine-2,4-dione derivatives with halogenated substituents?

  • Methodological Answer: A common approach involves multi-step reactions, including cyclization and substitution. For example, Huisgen azide-alkyne cycloaddition (click chemistry) under copper catalysis can introduce triazole moieties (e.g., compound 65 in Scheme 2 of ). Microwave-assisted solvent-free synthesis is also effective for tricyclic derivatives (e.g., 9-(2-chloro-6-fluorobenzyl) analogs in ). Key reagents include sodium ascorbate, copper iodide, and tert-butanol/water mixtures. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the 5-HT1A receptor affinity of imidazo[2,1-f]purine-2,4-dione derivatives assessed experimentally?

  • Methodological Answer: Radioligand binding assays using CHO-K1 cells transfected with human 5-HT1A receptors are standard. Competitive displacement of [³H]8-OH-DPAT quantifies affinity (Ki). Functional activity (agonist/antagonist) is tested via cAMP inhibition assays ( ). For example, AZ-853 and AZ-861 showed Ki values of 12–45 nM, with functional selectivity influenced by substituents like fluorophenyl or trifluoromethyl groups .

Q. What structural features enhance the antidepressant-like activity of these compounds in vivo?

  • Methodological Answer: Substituents at the 8-position (e.g., arylpiperazinylalkyl chains) and lipophilic groups (e.g., dichlorobenzyl) improve blood-brain barrier penetration. In forced swim tests (FST), compounds with 4–5 carbon linker chains (e.g., pentyl) between the purine core and arylpiperazine showed potent activity at 2.5–5 mg/kg doses. Fluorinated aromatic rings (e.g., 2-fluorophenyl) further enhance receptor binding and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the α1-adrenolytic vs. 5-HT1A agonist effects of structurally similar derivatives?

  • Methodological Answer: Comparative pharmacological profiling is critical. For example, AZ-853 (2-fluorophenyl) induced α1-adrenolytic side effects (e.g., hypotension), while AZ-861 (3-trifluoromethylphenyl) lacked this activity despite similar 5-HT1A affinity ( ). Use selective receptor antagonists (e.g., prazosin for α1-adrenoreceptors) in isolated tissue assays (e.g., rat aorta) to isolate mechanisms. Molecular docking studies (e.g., Glide SP in Schrödinger) can predict off-target interactions .

Q. What strategies optimize brain penetration while minimizing peripheral side effects in imidazo[2,1-f]purine derivatives?

  • Methodological Answer: Modify logP values (target 2–3) via substituent engineering. For instance, replacing polar groups (e.g., hydroxyl) with methoxyethyl or methyl enhances lipophilicity. In vivo pharmacokinetic studies in mice (plasma/brain ratio at 30–60 min post-injection) validated brain penetration for 8-(4-fluorophenyl)-3-(2-methoxyethyl) derivatives ( ). Parallel artificial membrane permeability assays (PAMPA) predict absorption .

Q. How do structural modifications impact metabolic stability in human liver microsomes (HLM)?

  • Methodological Answer: Fluorination at aromatic rings (e.g., 2-fluoro or 3-trifluoromethyl groups) reduces oxidative metabolism. HLM assays with LC-MS/MS analysis showed t½ values >40 min for fluorinated derivatives (e.g., compound 9 in ), compared to t½ <20 min for non-halogenated analogs. Ethylenediamine-derived side chains also improve stability by blocking cytochrome P450 interactions .

Q. What in vitro models are suitable for evaluating dual-target activity (e.g., 5-HT1A agonist and PDE10A inhibition)?

  • Methodological Answer: Use HEK-293 cells co-expressing 5-HT1A and PDE10A for dual-target screening. cAMP assays (5-HT1A) and fluorescence polarization (PDE10A, using 6-Fc-AHPDP as substrate) quantify activity. For example, compound 4b ( ) showed IC50 = 120 nM for 5-HT1A and IC50 = 1.2 µM for PDE10A. Molecular dynamics simulations (e.g., Desmond) can model binding poses in both targets .

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